1-Bromo-3-(trifluoromethoxy)-5-vinylbenzene
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Overview
Description
1-Bromo-3-(trifluoromethoxy)-5-vinylbenzene is an organic compound with the molecular formula C9H6BrF3O. It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a vinyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(trifluoromethoxy)-5-vinylbenzene can be synthesized through several methods. One common approach involves the bromination of 3-(trifluoromethoxy)-5-vinylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(trifluoromethoxy)-5-vinylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles such as halogens or hydrogen halides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding epoxides or reduction to form alkanes.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Addition Reactions: Halogens (e.g., bromine, chlorine) or hydrogen halides (e.g., hydrogen chloride) in solvents like carbon tetrachloride or acetic acid.
Oxidation and Reduction Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
Substitution Reactions: Formation of substituted benzene derivatives.
Addition Reactions: Formation of dihalogenated or halohydrin products.
Oxidation and Reduction Reactions: Formation of epoxides or alkanes.
Scientific Research Applications
1-Bromo-3-(trifluoromethoxy)-5-vinylbenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(trifluoromethoxy)-5-vinylbenzene involves its interaction with various molecular targets and pathways. The bromine atom and trifluoromethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The vinyl group can participate in addition reactions, leading to the formation of new chemical bonds and structures.
Comparison with Similar Compounds
1-Bromo-3-(trifluoromethoxy)-5-vinylbenzene can be compared with similar compounds such as:
1-Bromo-3-(trifluoromethoxy)benzene: Lacks the vinyl group, resulting in different reactivity and applications.
3-Bromo-5-(trifluoromethoxy)styrene: Similar structure but with different substitution patterns, affecting its chemical behavior.
1-Bromo-4-(trifluoromethoxy)benzene: Different position of the trifluoromethoxy group, leading to variations in reactivity and properties.
Properties
IUPAC Name |
1-bromo-3-ethenyl-5-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O/c1-2-6-3-7(10)5-8(4-6)14-9(11,12)13/h2-5H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBNRFIKVKJDEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC(=C1)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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